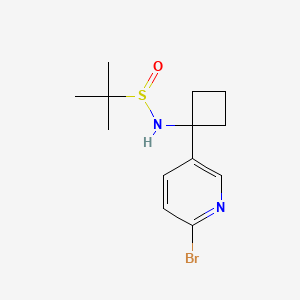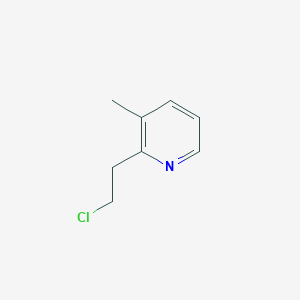
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety attached to a cyclobutyl ring, which is further connected to a sulfinamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by cyclobutylation and subsequent sulfinamide formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The bromopyridine moiety can be reduced to pyridine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclobutyl and sulfinamide groups contribute to the compound’s overall stability and bioavailability, enhancing its efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
- β-(6-Bromopyridin-3-yl)alanine
- tert-Butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Uniqueness
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclobutyl ring and sulfinamide group differentiates it from other bromopyridine derivatives, offering unique opportunities for its application in various fields .
Propiedades
Fórmula molecular |
C13H19BrN2OS |
|---|---|
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
N-[1-(6-bromopyridin-3-yl)cyclobutyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19BrN2OS/c1-12(2,3)18(17)16-13(7-4-8-13)10-5-6-11(14)15-9-10/h5-6,9,16H,4,7-8H2,1-3H3 |
Clave InChI |
PMBPOMAXEQNWTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)NC1(CCC1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)







![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
